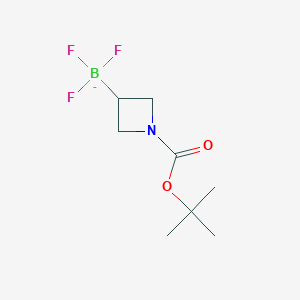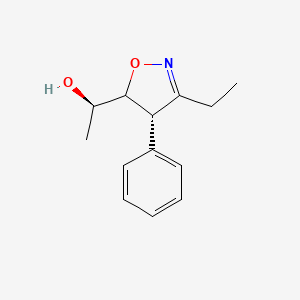
(4S,5R)-4-Butyl-5-methoxyoxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5R)-4-Butyl-5-methoxyoxazolidin-2-one is a chiral oxazolidinone derivative Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-Butyl-5-methoxyoxazolidin-2-one typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts. One common method uses 9-epiquininurea as a catalyst to achieve high yield and stereoselectivity at room temperature . The reaction conditions are mild, and the process is efficient, making it suitable for both laboratory and industrial-scale production.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often involves optimization for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput. The scalability of the synthesis process is crucial for meeting the demands of various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
(4S,5R)-4-Butyl-5-methoxyoxazolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy and butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents in place of the methoxy or butyl groups.
Aplicaciones Científicas De Investigación
(4S,5R)-4-Butyl-5-methoxyoxazolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and other biological processes.
Medicine: Oxazolidinone derivatives, including this compound, are investigated for their potential antimicrobial properties and use in drug development.
Industry: The compound’s unique chemical properties make it useful in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4S,5R)-4-Butyl-5-methoxyoxazolidin-2-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, influencing their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid
- (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone
Uniqueness
(4S,5R)-4-Butyl-5-methoxyoxazolidin-2-one is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers different steric and electronic environments, making it suitable for specific applications in asymmetric synthesis and other fields.
Propiedades
Fórmula molecular |
C8H15NO3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
(4S,5R)-4-butyl-5-methoxy-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H15NO3/c1-3-4-5-6-7(11-2)12-8(10)9-6/h6-7H,3-5H2,1-2H3,(H,9,10)/t6-,7+/m0/s1 |
Clave InChI |
ORMQZTYSXISMNK-NKWVEPMBSA-N |
SMILES isomérico |
CCCC[C@H]1[C@@H](OC(=O)N1)OC |
SMILES canónico |
CCCCC1C(OC(=O)N1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-yl) ethanone](/img/structure/B12867831.png)






![2,6-Dichlorothiazolo[5,4-B]pyridine](/img/structure/B12867886.png)



![2-Bromo-7-ethylbenzo[d]oxazole](/img/structure/B12867920.png)
![3-Methyl-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B12867936.png)
